2-Methoxy-butylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

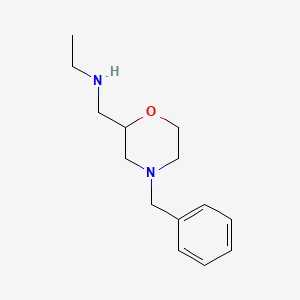

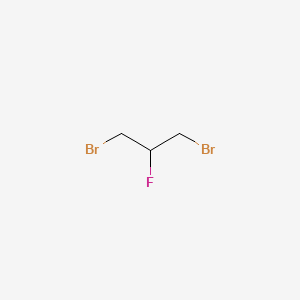

The molecular weight of 2-Methoxy-butylamine is 103.16 g/mol. The molecular formula is C5H13NO, and the canonical SMILES string is CCC(CN)OC . The InChI key is VUZDMYKIULCESL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Methoxy-butylamine is a colorless to pale yellow liquid. It has a boiling point of 126.9°C at 760 mmHg . The density of this compound is 0.849g/cm³ .Scientific Research Applications

1. Transaminase-Mediated Synthesis

- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This process involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Methods of Application: The application involves the use of immobilized E. coli whole-cells overexpressing transaminases from Arthrobacter sp . The asymmetric synthesis is optimized to produce the ®-enantiomers with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

- Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

2. Synthesis of Betti Base Derivatives

- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives . These compounds are used in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries .

- Methods of Application: The synthesis involves a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia . Various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines are used instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .

- Results or Outcomes: The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands . Some of these products or the starting bifunctional compounds possess biological activity .

3. Determination of Antioxidant Amino Acids

- Summary of Application: 2-Methoxy-butylamine is used as a conjugative reagent to on-column derivatization for the determination of antioxidant amino acids in brain tissue, plasma, and urine samples .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Enantiopure Drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This process involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Methods of Application: The application involves the use of immobilized E. coli whole-cells overexpressing transaminases from Arthrobacter sp . The asymmetric synthesis is optimized to produce the ®-enantiomers with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

- Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

5. Determination of Antioxidant Amino Acids

- Summary of Application: 2-Methoxy-butylamine is used as a conjugative reagent to on-column derivatization for the determination of antioxidant amino acids in brain tissue, plasma, and urine samples .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides

- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Enantiopure Drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This process involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Methods of Application: The application involves the use of immobilized E. coli whole-cells overexpressing transaminases from Arthrobacter sp . The asymmetric synthesis is optimized to produce the ®-enantiomers with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

- Results or Outcomes: The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

5. Determination of Antioxidant Amino Acids

- Summary of Application: 2-Methoxy-butylamine is used as a conjugative reagent to on-column derivatization for the determination of antioxidant amino acids in brain tissue, plasma, and urine samples .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides

- Summary of Application: 2-Methoxy-butylamine is used in the synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name |

2-methoxybutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(4-6)7-2/h5H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZDMYKIULCESL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589361 |

Source

|

| Record name | 2-Methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-butylamine | |

CAS RN |

89282-64-4 |

Source

|

| Record name | 2-Methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)

![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)

![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)